molecular formula C7H4N2O3 B3361623 Furo[2,3-b]pyridine, 2-nitro- CAS No. 92404-75-6

Furo[2,3-b]pyridine, 2-nitro-

Cat. No.: B3361623
CAS No.: 92404-75-6
M. Wt: 164.12 g/mol
InChI Key: QLKFINNGXKUSCZ-UHFFFAOYSA-N
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Description

“Furo[2,3-b]pyridine” is a heterocyclic compound that contains a fused furan and pyridine ring . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

A concise 4-step synthesis of furo[2,3-b]pyridines has been described, which involves palladium-mediated cross-coupling reactions . The synthetic route has been optimized, with only one step requiring purification by column chromatography .


Molecular Structure Analysis

The molecular formula of “Furo[2,3-b]pyridine” is C7H5NO . Its average mass is 119.121 Da and its monoisotopic mass is 119.037117 Da .


Chemical Reactions Analysis

Multicomponent and multicatalytic reactions have been used to synthesize furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system . This system is formed from a gold complex and a chiral phosphoric acid .


Physical and Chemical Properties Analysis

“Furo[2,3-b]pyridine” is a heterocyclic compound with a molecular formula of C7H5NO . Its average mass is 119.121 Da and its monoisotopic mass is 119.037117 Da .

Safety and Hazards

“Furo[2,3-b]pyridine” is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

The development of asymmetric versions of multicomponent and multicatalytic reactions is a step forward in mirroring the exquisite selectivity of biological processes . This could lead to the synthesis of more complex products and potentially open up new avenues for research and development .

Properties

IUPAC Name

2-nitrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-4-5-2-1-3-8-7(5)12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKFINNGXKUSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348905
Record name furo[2,3-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92404-75-6
Record name furo[2,3-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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